Enhanced Lipophilicity (LogP 5.83) vs. Unsubstituted 2-Phenylbenzimidazole (LogP 3.24): Implications for Membrane Permeability and Assay Partitioning
Target compound 1-(3-Methylbutyl)-2-phenylbenzimidazole exhibits a predicted LogP of 5.83 , representing a >2.5 log unit increase over the unsubstituted parent 2-phenyl-1H-benzimidazole, which has a measured LogP of 3.23–3.24 . This magnitude of difference translates to an approximately 300-fold higher predicted octanol-water partition coefficient, substantially altering predicted membrane permeability and reverse-phase chromatographic retention.
| Evidence Dimension | Lipophilicity (LogP / Log Kow) |
|---|---|
| Target Compound Data | LogP = 5.83 (ACD/Labs predicted) |
| Comparator Or Baseline | 2-Phenyl-1H-benzimidazole (CAS 716-79-0): LogP = 3.23–3.24 (measured) |
| Quantified Difference | ΔLogP ≈ 2.59–2.60 (approximately 300-fold higher partition coefficient) |
| Conditions | Predicted via ACD/Labs Percepta Platform (target); experimentally measured LogP for comparator . |
Why This Matters
A LogP shift of >2.5 units fundamentally alters compound behavior in cell-based assays (nonspecific binding, membrane partitioning), in vitro ADME panels (microsomal stability, protein binding), and chromatographic purification, making direct substitution without re-optimization inappropriate.
